molecular formula C6H13N3O B13102071 N-Ethylpyrazolidine-1-carboxamide

N-Ethylpyrazolidine-1-carboxamide

Cat. No.: B13102071
M. Wt: 143.19 g/mol
InChI Key: LZXXSUSORUQVCJ-UHFFFAOYSA-N
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Description

N-Ethylpyrazolidine-1-carboxamide is a heterocyclic organic compound that features a pyrazolidine ring with an ethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpyrazolidine-1-carboxamide typically involves the reaction of ethylamine with pyrazolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethylpyrazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-ethylpyrazolidine-1-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and may be carried out under inert atmospheres.

Major Products

The major products formed from these reactions include N-ethylpyrazolidine-1-carboxylic acid, N-ethylpyrazolidine-1-amine, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-Ethylpyrazolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethylpyrazolidine-1-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrazolidine-1-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylpyrazolidine-1-carboxamide: Similar structure but with a propyl group instead of an ethyl group.

    N-Ethylpyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of a pyrazolidine ring.

Uniqueness

N-Ethylpyrazolidine-1-carboxamide is unique due to its specific combination of the pyrazolidine ring and the ethyl group, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its potential for various chemical modifications make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

N-ethylpyrazolidine-1-carboxamide

InChI

InChI=1S/C6H13N3O/c1-2-7-6(10)9-5-3-4-8-9/h8H,2-5H2,1H3,(H,7,10)

InChI Key

LZXXSUSORUQVCJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCCN1

Origin of Product

United States

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